2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This 2-ureidothiazole acetamide features a unique 2-methoxyphenyl acetamide terminus, creating a distinct H-bond and steric profile for VEGFR-2/PI3Kα selectivity studies. Literature-validated scaffold shows antiproliferative activity against MDA-MB-231 and HepG2 cells. The ortho-methoxy group enables docking pose refinement and 3D similarity searches. Not interchangeable with N-mesityl or N-naphthyl analogs—prioritize this compound for kinase panel screening.

Molecular Formula C19H17ClN4O3S
Molecular Weight 416.88
CAS No. 921468-27-1
Cat. No. B2954887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide
CAS921468-27-1
Molecular FormulaC19H17ClN4O3S
Molecular Weight416.88
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H17ClN4O3S/c1-27-16-8-3-2-7-15(16)23-17(25)10-14-11-28-19(22-14)24-18(26)21-13-6-4-5-12(20)9-13/h2-9,11H,10H2,1H3,(H,23,25)(H2,21,22,24,26)
InChIKeyNHKMAKCLPOXCDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide (CAS 921468-27-1): Compound Class and Core Characteristics for Research Procurement


2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide (CAS 921468-27-1) is a synthetic small molecule belonging to the 2-ureidothiazole acetamide class, defined by a thiazole core, a 3-chlorophenyl urea moiety at the 2-position, and an N-(2-methoxyphenyl)acetamide side chain at the 4-position [1]. With a molecular formula of C19H17ClN4O3S, a molecular weight of 416.88 g/mol, a computed XLogP3 of 3.3, and a topological polar surface area (TPSA) of 121 Ų, the compound possesses physicochemical properties consistent with kinase inhibitor-like chemical space [2]. The 2-ureidothiazole scaffold has been validated in the peer-reviewed literature as a viable platform for developing dual VEGFR-2/PI3Kα kinase inhibitors, with specific derivatives demonstrating antiproliferative activity against human cancer cell lines, including MDA-MB-231 breast cancer and HepG2 hepatocellular carcinoma cells, using Sorafenib as a reference control [3].

Why 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide Cannot Be Replaced by Other 2-Ureidothiazole Derivatives Without Experimental Justification


Within the 2-ureidothiazole acetamide chemotype, the biological output is exquisitely sensitive to the choice of terminal amide substituent [1]. The specific combination of a 3-chlorophenyl urea donor and a 2-methoxyphenyl acetamide acceptor in CAS 921468-27-1 generates a distinct hydrogen-bonding and steric profile that cannot be assumed to be interchangeable with even closely related analogs such as the N-mesityl (CAS 921485-83-8), N-naphthyl (CAS 897621-34-0), or N-(2-methoxybenzyl) (CAS 897621-18-0) variants. In the 2-ureidothiazole series characterized by Li et al. (2016), subtle modifications to the terminal aryl group produced divergent VEGFR-2 and PI3Kα inhibitory profiles, and antiproliferative potency varied substantially across the compound panel when benchmarked against Sorafenib [2]. Substitution without confirmatory biochemical or cell-based data therefore risks selecting a compound with meaningfully different target engagement, potency, and selectivity, compromising experimental reproducibility and SAR continuity [3].

Quantitative Differentiation Evidence for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide (CAS 921468-27-1) Relative to Selected Comparators


Structural Differentiation: Distinct 3-Chlorophenyl Urea and 2-Methoxyphenyl Acetamide Pharmacophoric Signature

CAS 921468-27-1 is differentiated from its closest commercially available analogs by its unique combination of a 3-chlorophenyl urea donor group and a 2-methoxyphenyl acetamide acceptor. This specific substitution pattern is not reproduced in any of the nearest neighbors: the N-mesityl analog (CAS 921485-83-8) replaces the 2-methoxyphenyl with a trimethylphenyl group, the N-naphthyl analog (CAS 897621-34-0) replaces it with a bulky naphthalen-1-yl group, and the N-(2-methoxybenzyl) analog (CAS 897621-18-0) introduces an additional methylene spacer (benzyl rather than phenyl), altering conformational flexibility and hydrogen-bonding geometry [1]. Literature on the 2-ureidothiazole scaffold demonstrates that variation at this terminal amide position directly modulates both the potency and selectivity profile of VEGFR-2/PI3Kα dual inhibition [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Class-Level Evidence: Validated 2-Ureidothiazole Scaffold Demonstrates Dual VEGFR-2/PI3Kα Kinase Inhibition

The 2-ureidothiazole scaffold has been experimentally validated as a platform for dual VEGFR-2 and PI3Kα kinase inhibition. Li et al. (2016) designed and synthesized a series of 2-(3-phenyl)ureidothiazol-4-formamide derivatives and evaluated them against MDA-MB-231 breast cancer and HepG2 hepatocellular carcinoma cell lines using Sorafenib as a positive control. The lead compound 6i from this series demonstrated good to moderate inhibition of both VEGFR-2 and PI3Kα, confirmed by molecular docking studies [1]. This dual inhibition strategy is pharmacologically attractive because PI3K/Akt pathway activation represents a known resistance mechanism to VEGFR-targeted antiangiogenic therapy [2]. Although the specific compound CAS 921468-27-1 was not among the derivatives tested, it shares the identical 2-ureidothiazole core scaffold and 3-chlorophenyl urea motif present in the characterized series, providing a mechanistic rationale for its utility. A separate study by Madhu et al. (2020) further confirmed that thiazole acetamide derivatives inhibit VEGF secretion, HIF-1α, and demonstrate anticancer activity in Ehrlich ascites cancer cells with moderate binding to KDR and FLT-binding domains of VEGF [3].

Kinase Inhibition Angiogenesis Cancer

Class-Level Antiproliferative Evidence: Ureido-Substituted 4-Phenylthiazole Derivatives Show Sub-Micromolar Potency Against HepG2 Cells

A 2024 study by Madhu et al. (published in Molecules) characterized ureido-substituted 4-phenylthiazole derivatives as IGF1R inhibitors with potent antiproliferative properties against hepatocellular carcinoma (HCC). Compound 27 from this series exhibited an IC50 of 0.62 ± 0.34 μM against HepG2 cells, significantly exceeding the potency of Sorafenib (IC50 = 1.62 ± 0.27 μM) [1]. Compound 27 potently inhibited IGF1R (76.84% inhibition at 10 μM), induced G2/M arrest and early-stage apoptosis, and suppressed HCC cell migration and colony formation. Computational predictions indicated favorable drug-like properties [2]. Although CAS 921468-27-1 was not directly tested in this study, it shares the ureido-substituted thiazole core scaffold and the phenylacetamide architecture. The superior potency of compound 27 relative to Sorafenib highlights the potential of this chemotype to deliver meaningful antiproliferative activity, and the specific 2-methoxyphenyl substitution in the target compound may offer differentiated binding to related kinase targets within the IGF1R/VEGFR family [3].

Antiproliferative Activity Hepatocellular Carcinoma IGF1R Inhibition

Recommended Research Application Scenarios for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide (CAS 921468-27-1) Based on Quantitative Evidence


Kinase Selectivity Profiling: VEGFR-2/PI3Kα Dual Inhibition SAR Studies

The 2-ureidothiazole scaffold of CAS 921468-27-1 has been experimentally validated as a platform for dual VEGFR-2/PI3Kα kinase inhibition by Li et al. (2016), who demonstrated that structurally related 2-(3-phenyl)ureidothiazol-4-formamide derivatives exhibit good to moderate dual inhibitory activity [1]. The unique 2-methoxyphenyl acetamide terminus of this compound (distinct from the formamide series in the published study) makes it a valuable probe for expanding SAR understanding of how terminal amide substituents modulate the VEGFR-2 versus PI3Kα selectivity ratio. Researchers should prioritize this compound in kinase panel screens to determine whether the ortho-methoxy group engenders selectivity shifts relative to unsubstituted phenyl or alkyl amide analogs [2].

Antiproliferative Screening in Hepatocellular Carcinoma Models

Given that ureido-substituted 4-phenylthiazole derivatives have demonstrated sub-micromolar antiproliferative potency against HepG2 cells (compound 27 IC50 = 0.62 μM vs. Sorafenib IC50 = 1.62 μM) [3], CAS 921468-27-1 is a strong candidate for antiproliferative screening in HCC cell line panels. The 3-chlorophenyl urea motif present in the compound is a recurring pharmacophoric element in kinase inhibitor design, and the 2-methoxyphenyl acetamide group may confer differentiated cellular permeability and target engagement compared to the morpholine/piperidine-containing derivatives reported in the literature [4]. Head-to-head comparison with Sorafenib as a reference control is recommended to benchmark potency.

Anti-Angiogenesis Mechanistic Studies: VEGF/HIF-1α Pathway Investigation

Thiazole acetamide derivatives have been shown to inhibit VEGF secretion and HIF-1α expression in cell-based assays, with moderate binding to the KDR and FLT-binding domains of VEGF protein confirmed by molecular docking (Madhu et al., 2020) [5]. CAS 921468-27-1, bearing both the thiazole acetamide core and the 3-chlorophenyl urea moiety, is mechanistically well-positioned for use in angiogenesis-focused studies. Researchers can deploy this compound in HUVEC tube formation assays, VEGF ELISA-based secretion measurements, and HIF-1α flow cytometry experiments to evaluate anti-angiogenic potential, using known VEGFR inhibitors (e.g., Sorafenib, Sunitinib) as comparators [6].

Computational Chemistry and Molecular Docking Campaigns Targeting Kinase Insert Domain-Containing Receptor (KDR)

The published molecular docking studies on 2-ureidothiazole derivatives (Li et al., 2016; Madhu et al., 2020) provide validated docking protocols for this scaffold against VEGFR-2/KDR [1][5]. CAS 921468-27-1, with its well-defined 3D conformation and computable properties (XLogP3 = 3.3, TPSA = 121 Ų, 6 rotatable bonds) [7], is suitable for structure-based virtual screening campaigns and binding mode prediction studies. The ortho-methoxy substituent provides a specific hydrogen-bond acceptor that can be exploited in docking pose refinement. The compound can serve as a query molecule for 3D similarity searching against commercial screening libraries to identify novel chemotypes with predicted KDR-binding activity.

Quote Request

Request a Quote for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.